molecular formula C11H22N2O3 B2893039 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide CAS No. 1421452-56-3

2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide

Cat. No.: B2893039
CAS No.: 1421452-56-3
M. Wt: 230.308
InChI Key: YBURHOWKQGJUFW-UHFFFAOYSA-N
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Description

2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.308. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Activities

Compounds structurally related to "2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" have been synthesized and evaluated for their enzyme inhibitory activities. For example, a series of 3,4,5-trisubstituted-1,2,4-triazole analogues, including some with substituted acetamides, demonstrated significant inhibition against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Such enzyme inhibitory activities suggest potential for these compounds in developing treatments for diseases where enzyme modulation is beneficial (Virk et al., 2018).

Synthetic Methodologies

Research into synthetic methodologies involving related compounds provides insights into the versatile synthetic applications of "2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide". A study detailed the efficient and robust synthesis of N-alkylacetamides and carbamates using p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, highlighting the compound's potential utility in the synthesis of pharmaceutical and natural products (Sakai et al., 2022).

Pharmacological Research

Structurally similar compounds have been explored for their pharmacological properties, such as antagonists for specific receptors. For instance, a study on a novel series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, designed based on active metabolites of muscarinic M(3) receptor selective antagonists, revealed their potential in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders due to their potent and selective antagonistic activities (Mitsuya et al., 2000).

Metabolic Studies

The metabolic fate of new synthetic opioids provides a context for understanding how structurally similar compounds might be metabolized in biological systems. A study elucidating the metabolism of synthetic opioids highlighted the importance of identifying metabolic pathways for new psychoactive substances, which could be relevant for assessing the pharmacokinetic properties of "2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" and related compounds (Nordmeier et al., 2019).

Properties

IUPAC Name

2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-15-8-7-13-5-3-10(4-6-13)12-11(14)9-16-2/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBURHOWKQGJUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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